N-methylanthracen-9-amine
Description
Structure
3D Structure
Properties
CAS No. |
423125-85-3 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-methylanthracen-9-amine |
InChI |
InChI=1S/C15H13N/c1-16-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10,16H,1H3 |
InChI Key |
XQMQIMWCQMZJMX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies for N Methylanthracen 9 Amine and Its Derivatives
Direct Synthesis Approaches to N-Methylanthracen-9-amine
A primary method for the direct synthesis of this compound involves the reductive amination of 9-anthraldehyde (B167246). This process is a cornerstone of amine synthesis due to its efficiency.
Reductive Amination: This two-step, one-pot reaction is a highly effective method for producing secondary amines. The process begins with the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine.
For the synthesis of this compound, 9-anthraldehyde is reacted with methylamine. The resulting N-(9-anthrylmethylidene)methylamine imine is subsequently reduced. lookchem.com A common and efficient method employs sodium borohydride (B1222165) (NaBH₄) as the reducing agent, often in the presence of a catalyst such as a reusable polyaniline (PANI) salt. researchgate.netresearchgate.net This system allows the reaction to proceed rapidly at room temperature in a solvent mixture like DCM-MeOH, affording the desired amine in excellent yields. researchgate.netresearchgate.net The reaction can be summarized as follows:
Imine Formation: 9-Anthraldehyde + Methylamine ⇌ N-(9-anthrylmethylidene)methylamine + H₂O
Reduction: N-(9-anthrylmethylidene)methylamine + [Reducing Agent] → this compound
Alternative approaches include electrochemical reductive amination, where the reduction is carried out at a cathode. mdma.ch
Synthesis of Substituted Aminoanthracenes
The synthesis of aminoanthracene derivatives often requires more complex strategies, including the formation of the anthracene (B1667546) core itself or the functionalization of a pre-existing anthracene structure.
A notable one-pot synthesis for 9-amino-10-arylanthracenes utilizes benzyne (B1209423) intermediates. arkat-usa.orgresearchgate.netumich.edu This method involves the reaction of a bromoarene with a strong base like lithium diisopropylamide (LDA) to generate a highly reactive benzyne in situ. This benzyne then reacts with an α-lithiated 2-arylmethylbenzonitrile. arkat-usa.org The resulting cascade of reactions, including a tandem addition-rearrangement and a [4+2] cycloaddition, ultimately forms the 9-amino-10-arylanthracene structure. arkat-usa.org
This pathway is particularly useful for creating derivatives with various substituents on the aryl group at the 10-position and on the anthracene core itself, with reported yields ranging from 52-79%. arkat-usa.org
Table 1: Examples of 9-Amino-10-arylanthracenes Synthesized via Benzyne-Mediated Pathway
| Aryl Group at Position 10 | Yield (%) | Reference |
| Phenyl | 72 | arkat-usa.org |
| 4-Methylphenyl | 79 | arkat-usa.org |
| 4-Methoxyphenyl | 75 | arkat-usa.org |
| 3-Thienyl | 52 | arkat-usa.org |
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. slideshare.netchemeurope.com Anthracene readily undergoes formylation, exclusively at the 9-position, to produce 9-anthraldehyde. chemeurope.comwikipedia.orgcambridge.org The reaction typically uses a Vilsmeier reagent generated from a substituted amide, such as N-methylformanilide or dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). wikipedia.orgorgsyn.org
The resulting 9-anthraldehyde is a versatile intermediate. orgsyn.orgresearchgate.net As described in section 2.1, it can be readily converted to a primary, secondary, or tertiary amine via reductive amination. researchgate.netresearchgate.net This two-step sequence of formylation followed by amination provides a reliable route to a wide range of N-substituted 9-aminomethylanthracenes.
Table 2: Vilsmeier-Haack Formylation of Anthracene
| Reagents | Product | Yield (%) | Reference |
| N-methylformanilide, POCl₃, o-dichlorobenzene | 9-Anthraldehyde | 77-84 | orgsyn.org |
The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic method for forming carbon-nitrogen bonds. organic-chemistry.org This reaction is particularly useful for synthesizing N-aryl and N-alkyl aminoanthracene and aminoanthraquinone derivatives. researchgate.net The process involves coupling an aryl halide (e.g., a bromoanthraquinone) with an amine in the presence of a copper catalyst. organic-chemistry.orgresearchgate.net
Modern variations of this reaction often utilize microwave irradiation to accelerate the process, allowing for the efficient synthesis of various amino-substituted anthraquinone (B42736) derivatives in minutes to hours. nih.gov This methodology has been instrumental in creating libraries of biologically active compounds. nih.gov The development of C-N coupling processes, including both Ullmann and palladium-catalyzed Buchwald-Hartwig reactions, is crucial for the functionalization of the anthraquinone core. researchgate.net
Modular Synthesis of Anthracene-Conjugated Amine Systems
Modular synthesis allows for the construction of complex molecules by linking pre-functionalized building blocks. In the context of anthracene-amine systems, N-alkylation is a key strategy.
N-alkylation involves the direct attachment of an alkyl group to the nitrogen atom of an amine. Starting with a primary or secondary aminoanthracene, this method can be used to introduce a variety of alkyl substituents. For instance, N-alkylation of 9-aminoanthracene (B1202694) with appropriate alkyl halides (iodides or bromides) using a base like potassium tert-butoxide (KOt-Bu) can produce N-alkyl-9-aminoanthracenes. rsc.org
This strategy is foundational for creating diverse libraries of compounds where the properties can be fine-tuned by varying the nature of the alkyl group attached to the amine. Palladium-catalyzed N-alkylation reactions have also emerged as highly efficient and selective methods that can operate under mild conditions. rsc.org
Integration of this compound Motifs into Macrocyclic Frameworks
The incorporation of anthracene moieties, such as those derived from this compound, into macrocyclic structures is a key strategy for developing molecules with specific functions, like DNA interaction. jst.go.jprroij.com These macrocycles are cyclic compounds containing nine or more atoms in the ring, with at least three being heteroatoms that can act as ligating groups. core.ac.uk The synthesis of these complex structures often involves either the reduction of macrocyclic imines or direct carbon-nitrogen bond formation. mdpi.com
A notable example is the synthesis of 1-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant- thieme-connect.deaneN3), a photosensitive cyclic polyamine. jst.go.jpjst.go.jp In this molecule, an anthracenylmethyl group is attached to a 12-membered triazamacrocycle ( thieme-connect.deaneN3), which serves as a DNA-interacting component. jst.go.jp The synthesis was attempted via two different routes. One strategy involved introducing the anthracenylmethyl group to a pre-formed dioxo-triazacyclododecane derivative, followed by a reduction step, which was ultimately unsuccessful. jst.go.jp A successful alternative route involves a multi-step process that builds the macrocycle around the anthracene motif. jst.go.jpjst.go.jp The development of such macrocycles is significant for creating agents with potential applications in bioengineering and medicine, where the anthracene unit acts as a photosensitizer. jst.go.jp
The table below outlines a synthetic route for an anthracene-containing macrocycle, highlighting the complexity of integrating the this compound motif.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Diethyl malonate, N,N'-bis(2-aminoethyl)propane-1,3-diamine | NaOEt, EtOH, reflux, 7 d | 1,5,9-triazacyclododecane-2,4-dione (2,4-dioxo- thieme-connect.deaneN3) |
| 2 | 2,4-dioxo- thieme-connect.deaneN3, 9-Anthracenylmethyl chloride | Triethylamine, CHCl₃, reflux, overnight | 9-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecane-2,4-dione (Ant-2,4-dioxo- thieme-connect.deaneN3) |
| 3 | Ant-2,4-dioxo- thieme-connect.deaneN3 | 1) BH₃–THF, THF, reflux, 18 h. 2) HCl, reflux, 3 h | 1-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant- thieme-connect.deaneN3) (Unsuccessful Step) |
This table illustrates a synthetic approach investigated for the creation of Ant- thieme-connect.deaneN3. jst.go.jp
Development of N(1)-Substituted Triamines with Anthracene Moieties
A modular synthetic approach has been developed to produce N(1)-substituted triamines that feature an anthracenylmethyl group. nih.govnih.gov These compounds are of interest as they can act as molecular vectors, ferrying the anthracene moiety into cells via the polyamine transporter (PAT). nih.gov
The synthesis typically begins with the reductive amination of anthracene-9-carbaldehyde with various aminoalkanols to yield secondary amines. nih.gov This is followed by ditosylation and subsequent reaction with a diamine like putrescine to generate the final N(1)-(9-anthracenylmethyl)triamines. nih.gov This method allows for the creation of a series of triamines with different lengths of the hydrocarbon chains connecting the nitrogen atoms. nih.gov
Studies on these compounds revealed that the affinity for the polyamine transporter is dependent on the tether lengths between the nitrogen centers. nih.gov Specifically, triamine systems with four-carbon spacers (e.g., N(1)-(9-anthracenylmethyl)homospermidine) showed high affinity for the transporter. nih.gov
| Compound Type | Synthetic Precursors | Key Reaction | Significance |
| N(1)-(9-anthracenylmethyl)triamines | Anthracene-9-carbaldehyde, Aminoalkanols, Putrescine | Reductive Amination, Ditosylation | Molecular recognition elements for the polyamine transporter. nih.govnih.gov |
| N(1)-(4-toluenesulfonyl)-N(1)-(9-anthracenemethyl)triamines | Anthracene-9-carbaldehyde, Aminoalkanols | Reductive Amination, Ditosylation | Modular approach to triamines with varying tether lengths. nih.gov |
This table summarizes the synthesis and importance of N(1)-substituted triamines containing anthracene. nih.govnih.gov
Derivatization Strategies for this compound
N-Acylation Reactions for Amide Formation
N-acylation is a fundamental transformation used to convert amines, including 9-aminoanthracene derivatives, into stable amides. arkat-usa.orgresearchgate.net This reaction is crucial for protecting amino groups during multi-step syntheses and for creating amide-containing target molecules. mdpi.com A common method for this transformation is the treatment of the aminoanthracene with an acylating agent like acetic anhydride (B1165640). arkat-usa.org For example, 9-amino-10-arylanthracenes can be readily converted into their N-acetyl derivatives in high yields by reacting them with acetic anhydride at 0 ºC. arkat-usa.org
The resulting N-acyl compounds, such as N-Acetyl-9-amino-10-arylanthracenes, are generally stable, particularly in solvents like dimethylsulfoxide. arkat-usa.org This straightforward acylation provides a powerful tool for modifying the properties and reactivity of the amino group on the anthracene core. arkat-usa.orgmdpi.com
Transformation to Oxime Derivatives
Oximes are versatile functional groups that can be synthesized from various precursors, including amines. researchgate.netscispace.com While classically prepared from carbonyl compounds, methods have been developed to produce oximes from amine derivatives. scispace.com One innovative procedure involves the aerobic oxidation of anthracen-9-ylmethanamine, a primary amine structurally related to this compound. scispace.com
In this method, the amine is converted to 9-anthraldehyde oxime in high yield using oxygen as the oxidant, acetaldoxime (B92144) as a co-catalyst, and water as the solvent. scispace.com This approach is notable for its mild conditions and use of environmentally friendly reagents. scispace.com Oximes themselves are valuable synthetic intermediates that can be converted into a wide range of other functional groups and heterocyclic compounds. scispace.comtcichemicals.com
| Starting Material | Reagents/Catalyst | Product | Yield | Reference |
| 9-Methylanthracene (B110197) | N-hydroxyphthalimide (NHPI), tert-butyl nitrite (B80452) (TBN), Cu(OAc)₂ | 9-Anthraldehyde oxime | 85% | researchgate.netscispace.com |
| Anthracen-9-ylmethanamine | 3-methyl-4-oxa-5-azahomoadamantane (catalyst), Acetaldoxime (co-catalyst), O₂ (oxidant) | 9-Anthraldehyde oxime | 89% | scispace.com |
| 10-Bromoanthracene-9-carbaldehyde | Hydroxylamine hydrochloride, Triethylamine | 10-Bromo-9-anthraldehyde oxime | 91% | scispace.com |
This table presents various synthetic routes to anthracene-based oximes. researchgate.netscispace.com
Preparation of Photoreactive Anthracene Derivatives
Anthracene and its derivatives are well-known for their photochemical properties, particularly their ability to undergo [4+4] cycloaddition reactions upon irradiation with UV light. researchgate.netbeilstein-journals.org This photoreactivity is highly dependent on the molecular arrangement in the solid state. The derivative 9-(methylaminomethyl)anthracene (B57991) (MAMA), which is structurally analogous to this compound, does not exhibit photoreactivity in its crystalline form due to an unfavorable orientation of the anthracene moieties. researchgate.netresearchgate.net
However, its photoreactivity can be "switched on" by forming complexes with silver(I) salts (e.g., hexafluorophosphate (B91526), tetrafluoroborate (B81430), and nitrate). researchgate.netresearchgate.net In these complexes, the anthracene fragments are forced into a more favorable alignment for photodimerization. researchgate.net While irradiation of MAMA in solution leads to quantitative formation of the photodimer, the reaction in the solid state only proceeds when mediated by this metal complexation. researchgate.net This strategy of using supramolecular interactions to control reactivity is a key theme in modern materials chemistry. researchgate.net These photoreactive derivatives have been investigated for applications such as DNA photocleavage agents. jst.go.jpjst.go.jp
Advanced Reactivity and Reaction Mechanisms of N Methylanthracen 9 Amine
Nucleophilic Reactivity of the Amine Moiety
The lone pair of electrons on the nitrogen atom of the methylamino group imparts significant nucleophilic character to the molecule, enabling it to participate in a variety of bond-forming reactions.
As a secondary amine, N-methylanthracen-9-amine can undergo N-alkylation with alkyl halides. This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The initial product is a tertiary ammonium (B1175870) salt. In the presence of a base, this salt is deprotonated to yield the neutral tertiary amine.
Due to the increased nucleophilicity of the resulting tertiary amine, the reaction can proceed further. Treatment with an excess of an alkylating agent, particularly a reactive one like methyl iodide, can lead to a second alkylation event. masterorganicchemistry.com This process, often referred to as exhaustive methylation, results in the formation of a stable quaternary ammonium salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms. masterorganicchemistry.comwikipedia.org The formation of quaternary ammonium salts from primary and secondary amines often requires specific conditions, such as the use of a base to neutralize the hydrohalic acid formed during the reaction, thereby keeping the amine in its more nucleophilic free base form. dtic.mil
| Parameter | Description | Reagents/Conditions | Product |
| Initial Alkylation | Nucleophilic attack by the secondary amine on an alkyl halide. | R-X (e.g., CH₃I, C₂H₅Br) | Tertiary Ammonium Salt |
| Neutralization | Deprotonation of the tertiary ammonium salt. | Base (e.g., NaHCO₃, Et₃N) | Tertiary Amine |
| Second Alkylation | Further reaction of the tertiary amine with an alkylating agent. | Excess R-X | Quaternary Ammonium Salt |
This compound reacts with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. wikipedia.orgmasterorganicchemistry.com This transformation is a cornerstone of carbonyl chemistry and proceeds through a two-step mechanism under acid catalysis. libretexts.org
The first step involves the nucleophilic addition of the amine's nitrogen to the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org The reaction is reversible, and the stability of the carbinolamine can vary. mnstate.edu In the second step, the carbinolamine is protonated on its oxygen atom, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product, which contains a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the imine, water is typically removed from the reaction mixture. wikipedia.org For related 9-aminoanthracene (B1202694) derivatives, an amine-imine tautomerism has been observed, where the compound can exist in equilibrium between the amino and imino forms. arkat-usa.org
| Carbonyl Reactant | Reaction Type | Intermediate | Final Product |
| Aldehyde (R-CHO) | Nucleophilic Addition-Elimination | Carbinolamine | Imine (Schiff Base) |
| Ketone (R-CO-R') | Nucleophilic Addition-Elimination | Carbinolamine | Imine (Schiff Base) |
Photoinduced Reactions and Cycloaddition Mechanisms
The extended π-system of the anthracene (B1667546) core makes this compound susceptible to photoinduced reactions and cycloadditions, where it can react as either a 4π or a 2π component.
A characteristic reaction of many anthracene derivatives is photodimerization upon exposure to ultraviolet (UV) radiation. researchgate.net In this process, an electronically excited molecule of this compound undergoes a [4+4] photocycloaddition with a ground-state molecule. researchgate.net This concerted reaction involves the 4π electron systems of the central rings of both anthracene units, leading to the formation of a dimer linked by two new single bonds across the 9,10- and 9',10'-positions. researchgate.netrsc.org
The photodimerization of the closely related 9-methylanthracene (B110197) has been shown to yield both syn (cis) and anti (trans) isomers, although the anti dimer is typically the more stable product. nih.gov The reaction is often reversible, and the monomer can be regenerated by heating the photodimer (thermolysis) or by irradiation at a different wavelength. researchgate.net
| Feature | Description |
| Reaction Type | [4+4] Photocycloaddition |
| Reactants | One excited-state and one ground-state molecule |
| Mechanism | Concerted cycloaddition across the 9,10-positions |
| Product | Dimer (potentially as syn and anti isomers) |
| Reversibility | Can often be reversed by heat or light |
The central ring of the anthracene core can function as a conjugated diene in a thermal [4+2] cycloaddition, commonly known as the Diels-Alder reaction. wikipedia.org this compound can react with various electron-deficient alkenes or alkynes (dienophiles) to form a stable cycloadduct with a cyclohexene-like ring structure. orientjchem.org The electron-donating nature of the N-methylamino group at the 9-position activates the anthracene system, facilitating the reaction.
Common dienophiles used in reactions with 9-substituted anthracenes include N-methylmaleimide, maleic anhydride (B1165640), and dimethyl acetylenedicarboxylate. orientjchem.orguc.pt The reaction is a powerful tool for constructing complex, six-membered ring systems with high regio- and stereoselectivity. wikipedia.org
| Dienophile | Class | Resulting Adduct Structure |
| N-Methylmaleimide | Cyclic Imide | Ethano-anthracene derivative |
| Maleic Anhydride | Cyclic Anhydride | Ethano-anthracene derivative |
| Dimethyl Acetylenedicarboxylate | Alkyne | Etheno-anthracene derivative |
In reactions with particularly electron-deficient dienophiles, the Diels-Alder pathway can face competition from a Single Electron Transfer (SET) mechanism. iscience.in The electron-rich nature of this compound, enhanced by the amino substituent, allows it to act as an effective electron donor. dtic.mil Instead of a concerted [4+2] cycloaddition, an electron can be transferred from the anthracene derivative to the dienophile. iscience.in
This SET process generates a radical cation of the anthracene and a radical anion of the dienophile. These intermediates can then proceed through various pathways, which may or may not lead to the Diels-Alder adduct. The competition between the concerted Diels-Alder reaction and the stepwise SET mechanism is highly dependent on factors such as solvent polarity and the specific electronic properties of the reactants. iscience.inresearchgate.net Studies on similar (anthracen-9-yl)methanamines show that single electron transfer mediated reactions can predominate, especially in non-polar solvents, leading to different products than the expected cycloadduct. iscience.in
| Pathway | Mechanism | Intermediates | Favored By |
| Diels-Alder | Concerted [4+2] Cycloaddition | Single transition state | Less polar solvents, less electron-deficient dienophiles |
| SET | Stepwise Electron Transfer | Radical cation and radical anion | Polar solvents, strongly electron-deficient dienophiles |
Activation of Photoreactivity Through Molecular Complexation
The photoreactivity of anthracene derivatives, particularly the [4+4] cycloaddition, is highly dependent on the relative orientation of the anthracene moieties. In the solid state, an unfavorable alignment can render a compound photochemically inert. Research on 9-(methylaminomethyl)anthracene (B57991) (MAMA), a structurally similar analogue, demonstrates that molecular complexation can overcome this limitation. rsc.orgresearchgate.net
While MAMA undergoes quantitative [4+4] cycloaddition upon UV irradiation (λ = 365 nm) in ethanol (B145695) solutions, it is unreactive in the crystalline solid state. rsc.orgresearchgate.net This lack of solid-state reactivity is attributed to an unfavorable crystal packing where the anthracene rings are not suitably aligned for dimerization. rsc.org However, when MAMA is complexed with silver(I) salts such as AgPF₆, AgBF₄, or AgNO₃, its solid-state photoreactivity is unlocked. rsc.orgresearchgate.net X-ray diffraction studies of these complexes reveal that the coordination with the silver(I) ion forces the MAMA ligands into a packing arrangement where the anthracene fragments are favorably oriented for the [4+4] photoreaction to occur. rsc.org This activation demonstrates that molecular complexation is a powerful strategy for inducing or modifying the photochemical behavior of such compounds in the solid state. rsc.orgresearchgate.net
| State/Medium | Observation | Outcome of UV Irradiation (λ = 365 nm) | Reference |
|---|---|---|---|
| Ethanol Solution | Molecules are free to orient. | Quantitative formation of [4+4] cycloadduct. | rsc.org |
| Solid Crystal (Free Ligand) | Unfavorable orientation of anthracene moieties. | No photoreactivity observed. | rsc.orgresearchgate.net |
| Solid Crystal (Silver(I) Complex) | Favorable orientation induced by metal coordination. | [4+4] photoreactivity is activated. | rsc.orgresearchgate.net |
Proton Transfer Dynamics Involving N-Methylanthracene Amine Radical Cations
The transfer of a proton from a radical cation is a fundamental reaction in organic chemistry. Studies on the 9-methylanthracene radical cation, a model for the this compound radical cation, have provided detailed mechanistic insights. When reacting with pyridine (B92270) bases like 2,6-lutidine, the process does not occur via a direct proton transfer. acs.orgcapes.gov.br Instead, kinetic investigations strongly support an addition-elimination mechanism. acs.org
This mechanism involves two key steps:
Nucleophilic Addition : The base (2,6-lutidine) first attacks the radical cation to form an adduct. acs.orgcapes.gov.br
Elimination : This adduct then undergoes a unimolecular rearrangement, leading to the transfer of a proton and the formation of the 9-anthracenylmethyl radical. acs.orgcapes.gov.br
Evidence for this pathway comes from deuterium (B1214612) kinetic isotope effect (KIE) studies. acs.orgcapes.gov.br When the hydrogen at the 10-position of the anthracene core is replaced with deuterium, an inverse KIE (kH/kD) of 0.83 is observed, which is characteristic of a nucleophilic attack on the ring. acs.orgcapes.gov.br Conversely, substituting the hydrogens of the 9-methyl group with deuterium results in a large primary KIE (kH/kD of 3.5–5.9), indicating that the C-H bond of the methyl group is broken in the rate-determining step of the product formation. acs.orgcapes.gov.br These combined findings rule out a direct proton transfer and favor the addition-elimination pathway, where the initial nucleophilic attack is followed by the proton-transfer step. acs.org
| Position of Deuterium Substitution | Observed kH/kD | Mechanistic Implication | Reference |
|---|---|---|---|
| 10-position of Anthracene Ring | 0.83 (Inverse) | Supports nucleophilic attack by the base on the radical cation. | acs.orgcapes.gov.br |
| 9-methyl Group | 3.5 - 5.9 (Primary) | Indicates C-H bond cleavage is part of the rate-determining product formation step. | acs.orgcapes.gov.br |
Amine-Imine Tautomerism Studies
Amine-imine tautomerism is an equilibrium between a C=N double bond with an adjacent C-H bond and a C=C double bond with an adjacent N-H bond. numberanalytics.comnih.gov In the context of 9-aminoanthracene derivatives, this equilibrium can be significantly influenced by the solvent environment. Studies on related N-acetyl-9-amino-10-arylanthracenes show a distinct solvent-dependent tautomeric preference. arkat-usa.org
In a hydrogen-bond accepting solvent like dimethyl sulfoxide (B87167) (DMSO), these compounds exist almost exclusively in the amine (specifically, amide) tautomeric form. arkat-usa.org The stability of the amine tautomer in DMSO is likely due to favorable hydrogen bonding between the solvent and the N-H proton of the amide group. arkat-usa.org However, when the solvent is changed to deuterochloroform (CDCl₃), which is a much weaker hydrogen bond acceptor, a partial tautomerization to the corresponding imine form (a 9,10-dihydroanthracen-9-imine derivative) is observed. arkat-usa.org This equilibrium is readily detected by ¹H NMR spectroscopy, which shows distinct signals for both the amine and imine tautomers in CDCl₃ solution. arkat-usa.org This behavior highlights the delicate balance of intermolecular forces in controlling the tautomeric equilibrium of these anthracene derivatives. arkat-usa.org
| Solvent | Predominant Tautomer | Reasoning | Reference |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO-d₆) | Amine (Amide) | Stabilization through hydrogen bonding with the solvent. | arkat-usa.org |
| Deuterochloroform (CDCl₃) | Equilibrium Mixture (Amine and Imine) | Reduced H-bond stabilization allows for partial conversion to the imine tautomer. | arkat-usa.org |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in N-methylanthracen-9-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the molecular framework and the electronic environment of individual atoms can be obtained.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, allowing for the differentiation of protons in the aromatic anthracene (B1667546) core from those in the N-methyl group.
In a typical ¹H NMR spectrum of an N-methyl-substituted anthracenyl compound, the aromatic protons of the anthracene ring system would appear as a complex series of multiplets in the downfield region, generally between 7.0 and 9.0 ppm. The specific shifts and coupling patterns depend on the substitution pattern. The protons on the methyl group (N-CH₃) would be expected to appear as a singlet in the upfield region, characteristic of protons on a carbon atom bonded to a nitrogen. The proton on the amine nitrogen (N-H) would also produce a signal whose chemical shift can be variable and may be broadened due to exchange processes.
While specific experimental data for this compound is not detailed in the provided sources, the table below illustrates the expected regions for the proton resonances based on the analysis of similar aromatic amines and anthracene derivatives.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic Protons (Anthracene) | 7.0 - 9.0 | Multiplets (m) |
| Amine Proton (N-H) | Variable | Singlet (s), broad |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.
The carbon atoms of the aromatic anthracene core are expected to resonate in the downfield region of the spectrum, typically between 120 and 150 ppm. The carbon atom directly attached to the nitrogen (C9) would have a chemical shift significantly influenced by the electronegative nitrogen atom. The methyl carbon (N-CH₃) would appear in the upfield region, characteristic of aliphatic carbons. High-resolution solid-state ¹³C NMR has been used to study the photodimerization of related compounds like 9-methylanthracene (B110197), demonstrating the power of this technique in analyzing structural changes in the solid phase. nih.gov
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons (Anthracene) | 120 - 150 |
NMR titration is an advanced technique used to study molecular interactions and determine physicochemical properties such as acid dissociation constants (pKa). researchgate.net In this method, the NMR spectrum of a compound is recorded as a function of a changing variable, such as pH or the concentration of a binding agent. researchgate.net
For a compound like this compound, which contains a basic nitrogen atom, NMR-pH titration can be employed. researchgate.net By monitoring the chemical shifts of protons or carbons near the amine group as the pH of the solution is varied, a sigmoidal titration curve can be generated. researchgate.net The inflection point of this curve corresponds to the pKa of the amine. This provides valuable information about the basicity of the molecule and how it might behave in different chemical environments. Carbon nuclei are often considered better probes than protons for these studies due to their greater sensitivity to changes in electronic density and reduced spectral overlap. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and can be used to monitor the progress of chemical reactions.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, wagging). The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups.
For this compound, a secondary amine, the IR spectrum is expected to show a characteristic N-H stretching vibration. Secondary amines typically exhibit a single, weak to medium band in the region of 3350-3310 cm⁻¹. orgchemboulder.com Other key vibrational modes include C-H stretches from the aromatic and methyl groups, C-N stretching, and N-H bending and wagging vibrations. orgchemboulder.comdocbrown.info The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3310 | Weak-Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium-Strong |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong |
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It is particularly useful for monitoring reactions in aqueous solutions, as water is a weak Raman scatterer. ondavia.com This technique can be used to identify reaction intermediates and validate reaction pathways. researchgate.netcardiff.ac.uk
An important application of Raman spectroscopy is in monitoring chemical transformations of secondary amines. For instance, an in situ electrochemical Raman method has been developed to study the N-nitrosation of secondary amines. researchgate.netcardiff.ac.uk This approach allows for the detection of short-lived intermediate species formed during the reaction by correlating experimental spectra with calculated spectra. researchgate.netcardiff.ac.uk Such a technique could be applied to this compound to monitor its reactions, providing a deeper understanding of its chemical reactivity and the mechanisms of its transformations. researchgate.netcardiff.ac.uk
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a primary tool for determining the arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be generated.
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement of a crystalline material. researchgate.net This technique provides unambiguous data on bond lengths, bond angles, and torsion angles within the molecule. For this compound, an SC-XRD analysis would reveal the exact conformation adopted by the molecule in the solid state.
Furthermore, SC-XRD elucidates the supramolecular structure, showing how individual molecules pack together in the crystal lattice. mdpi.com This includes the identification of intermolecular interactions, such as van der Waals forces or potential C-H···π interactions between the methyl group or anthracene rings of adjacent molecules. The resulting crystal structure data is typically deposited in crystallographic databases and includes key parameters like the unit cell dimensions and space group symmetry. researchgate.net
Table 2: Illustrative Single Crystal X-ray Diffraction Data
| Parameter | Description | Example Value |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | a = 8.5, b = 12.1, c = 10.3 |
| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 95.5, γ = 90 |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) | The theoretical density of the crystal. | 1.25 g/cm³ |
X-ray Powder Diffraction (XRPD) is used to analyze a polycrystalline or powdered solid sample. researchgate.net Instead of a single crystal, the sample contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). semanticscholar.org
XRPD is essential for confirming the identity and phase purity of a bulk sample of this compound. It is also a critical tool for studying polymorphism—the ability of a compound to exist in more than one crystalline form. semanticscholar.org Different polymorphs can have distinct physical properties, and XRPD can readily distinguish between them. The technique can also be used in combination with computational methods to solve crystal structures when suitable single crystals cannot be grown. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wiley.com For this compound, MS is used to confirm the molecular weight and to gain structural information from the fragmentation pattern of the molecule upon ionization. docbrown.info
In a typical electron ionization (EI) mass spectrum, a molecule is ionized to form a molecular ion (M•+), whose m/z value corresponds to the molecular weight of the compound. The molecular ion of this compound would have an odd m/z value, consistent with the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.
The energetic molecular ion can then break apart into smaller, charged fragments. The fragmentation pattern is often predictable and provides clues to the molecule's structure. For aliphatic amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, the most likely α-cleavage would involve the loss of a hydrogen atom from the methyl group, leading to the formation of a stable, resonance-delocalized iminium cation.
Table 3: Predicted Mass Spectrometry Data for this compound (C₁₅H₁₃N)
| Ion | Formula | m/z (Nominal) | Description |
| Molecular Ion [M]•+ | [C₁₅H₁₃N]•+ | 207 | Represents the intact ionized molecule. |
| [M-1]+ Fragment | [C₁₅H₁₂N]+ | 206 | Formed by α-cleavage (loss of a hydrogen radical from the methyl group). This is often the base peak for amines. libretexts.org |
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. iosrjournals.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed corresponds to the energy difference between these orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with its extensive conjugated π-electron system in the anthracene core. libretexts.org Anthracene itself exhibits characteristic absorption bands in the UV region. The presence of the N-methylamino group (–NHCH₃), an auxochrome, is expected to influence the spectrum significantly. This electron-donating group can interact with the anthracene π-system, typically causing a bathochromic (red) shift, meaning the absorption maxima (λmax) are shifted to longer wavelengths compared to unsubstituted anthracene. nih.gov This shift occurs because the nitrogen lone pair extends the conjugation, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). iosrjournals.org
Table 4: Representative UV-Visible Absorption Data
| Transition Type | Chromophore | Expected λₘₐₓ Region (nm) |
| π → π | Anthracene aromatic system | 250 - 400 |
| n → π | N-methylamino group | May be observed as a lower intensity band at longer wavelength. |
Theoretical and Computational Investigations of N Methylanthracen 9 Amine
Electronic Structure Calculations and Molecular Orbital Theory
The electronic structure of a molecule dictates its physical and chemical properties. For N-methylanthracen-9-amine, computational methods provide valuable insights into the arrangement and energy levels of its electrons. Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. mit.edumatanginicollege.ac.in This approach is fundamental to understanding the electronic transitions and reactivity of this compound.
In MO theory, the linear combination of atomic orbitals (LCAO) is a key principle used to construct molecular orbitals. tcd.ie The valence electrons are not confined to individual atoms or bonds but are delocalized over the entire molecule. mit.edu These molecular orbitals are classified as bonding or antibonding. Electrons in bonding orbitals stabilize the molecule by increasing electron density between the nuclei, while electrons in antibonding orbitals have a destabilizing effect. pressbooks.pub The distribution and energies of these orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for predicting the molecule's behavior in chemical reactions and its spectroscopic properties.
Density Functional Theory (DFT) Applications
Density functional theory (DFT) has become a primary tool for modeling and simulating chemical systems, including complex organic molecules like this compound. unige.chresearchgate.net Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity with only three spatial variables. esqc.org This approach allows for the calculation of various molecular properties such as geometries, energies, and reaction mechanisms with a good balance of accuracy and computational cost. researchgate.net
DFT methods have been successfully applied to study the structure and properties of a wide range of molecules. unige.ch For instance, in a study of the organic nonlinear optical (NLO) Schiff base N-(9-Anthrylmethylidene) methylamine, which shares a similar anthracene (B1667546) core, DFT calculations using the B3LYP method with a 6-31G basis set were employed to optimize the molecular structure. nih.gov Such calculations can also provide insights into intramolecular charge transfer, a key factor in NLO properties, which is also relevant to the electronic behavior of this compound. nih.gov The choice of functional and basis set is critical for obtaining accurate results, and various functionals have been developed to account for different electronic effects. rsc.org
| DFT Functional | Basis Set | Application |
| B3LYP | 6-31G | Optimization of molecular structure of N-(9-Anthrylmethylidene) methylamine. nih.gov |
| B3LYP-D, B97-D, TPSS-D3 | Triple-ζ | Calculation of torsional barriers in substituted biphenyls. rsc.org |
Ab Initio Methods in Quantum Chemical Studies
Ab initio quantum chemistry methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, aim for high accuracy in predicting molecular properties. wikipedia.orgnih.gov While computationally more demanding than DFT, ab initio calculations can provide benchmark results and are crucial for understanding systems where electron correlation plays a significant role. nih.gov
Ab initio methods have been used to study a variety of chemical phenomena, from the electronic structure of simple molecules to complex enzymatic reactions. clockss.orgnih.gov For example, in a study of N-(9-Anthrylmethylidene) methylamine, the dipole moment and first hyperpolarizability were computed using the HF/6-31G level of theory. nih.gov These calculations are instrumental in understanding the electronic distribution and nonlinear optical properties of the molecule. nih.gov The systematic improvability of ab initio methods, by using larger basis sets and more sophisticated treatments of electron correlation, allows for a convergence towards the exact solution of the Schrödinger equation. wikipedia.org
Molecular Dynamics (MD) Simulations
Prediction of Chemical Reactivity and Reaction Pathways
The chemical reactivity of this compound is largely dictated by the presence of the amine group and the aromatic anthracene core. The nitrogen atom of the amine possesses a lone pair of electrons, making it a nucleophilic center. mnstate.edu Amines can react with various electrophiles, such as alkyl halides, to form N-alkylated products. libretexts.org The reaction of a primary or secondary amine with an alkyl halide can lead to the formation of more substituted amines, and even quaternary ammonium (B1175870) salts. libretexts.org
The anthracene moiety can undergo reactions typical of polycyclic aromatic hydrocarbons, such as electrophilic substitution and oxidation. researchgate.net The prediction of reaction pathways can be aided by computational methods that model the potential energy surface of a reaction. arxiv.org For example, machine learning models are being developed to predict reaction outcomes based on electron movements. arxiv.org These models can help in identifying the most likely products of a reaction and in understanding the underlying reaction mechanisms. nih.gov In the context of this compound, computational studies could predict the regioselectivity of electrophilic attack on the anthracene ring and the likelihood of N-alkylation versus C-alkylation under different reaction conditions.
| Reactant | Product | Reagents/Conditions | Reaction Type |
| Alkene | Haloalkane | X₂ / HX | Electrophilic addition savemyexams.com |
| Haloalkane | Amine | NH₃ / ethanol (B145695) | Nucleophilic substitution savemyexams.com |
| Primary amine | Secondary amine | Alkyl halide | N-alkylation libretexts.org |
Conformational Analysis and Investigation of Torsional Barriers
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key conformational flexibility arises from the rotation of the methyl group and the amine group relative to the anthracene plane. These rotations are associated with torsional barriers, which are the energy required to rotate around a bond. acs.org
The study of torsional barriers provides insight into the molecule's flexibility and the relative stability of its different conformers. acs.org For example, in 9-methylanthracene (B110197), the torsion of the methyl group has been investigated using high-resolution spectroscopy and computational methods. acs.orgillinois.edu The torsional barrier can be influenced by steric and electronic effects. chemrxiv.org The introduction of a methyl group can induce a significant steric impact, leading to changes in the conjugation of the molecular framework. chemrxiv.org Computational methods, such as DFT, have been shown to be effective in calculating torsional barriers with good accuracy when appropriate functionals and basis sets are used. rsc.org
Potential Energy Surface Analysis in Ground and Excited States
A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.orgresearchgate.net It provides a theoretical framework for understanding molecular structure, stability, and chemical reaction dynamics. researchgate.net Stationary points on the PES correspond to stable molecules (energy minima) and transition states (saddle points). libretexts.org
Photophysical Properties and Excited State Dynamics
Absorption and Emission Characteristics
The absorption and emission characteristics of anthracene (B1667546) derivatives are central to their application as fluorescent probes. nih.gov These properties are influenced by the molecular structure and the surrounding environment.
N-methylanthracen-9-amine, like other anthracene derivatives, exhibits characteristic fluorescence emission. For instance, 9-aminoanthracene (B1202694) (9AA) in methanol (B129727) (MeOH) shows an absorption maximum at 420 nm and a fluorescence emission maximum at 510 nm, with a quantum yield of 19%. nih.gov The introduction of a methyl group on the amine can influence these properties. In a study of related compounds, the absorption spectrum of a ligand 'L' in MeOH, featuring an anthracene group, displayed the expected S₀ → S₁ maximum at 395 nm. scirp.orgscirp.org The emission spectrum of this compound in MeOH, when excited at 350 nm, showed dual fluorescence with a band for the locally excited (LE) state of anthracene centered at 419 nm and another at 552 nm attributed to photoinduced charge transfer. scirp.orgscirp.org
The fluorescence of 9-methylanthracene (B110197) (9-MA) can be quenched by various molecules. For example, in the presence of N,N-Dimethylaniline (DMA) and N,N-Diethylaniline (DEA) in sodium dodecyl sulfate (B86663) (SDS) micellar solution, the emission intensity of 9-MA is quenched via electron transfer. tsijournals.comtsijournals.com The excitation spectra of 9-MA are used to determine the appropriate excitation wavelength, such as 367 nm, for these quenching studies. tsijournals.com
The table below summarizes the absorption and emission maxima for 9-methylanthracene in different environments.
| Medium | Amine | λabs (nm) | λem (nm) |
| Ethanol (B145695) | DMA | - | - |
| Ethanol | DEA | - | - |
| SDS | DMA | - | - |
| SDS | DEA | - | - |
| Data derived from a study on photoinduced electron transfer. tsijournals.com |
Solvatochromism describes the change in a substance's color, and therefore its absorption or emission spectra, with a change in the solvent polarity. taylorandfrancis.comnih.gov This phenomenon is a valuable tool for understanding solute-solvent interactions. nih.gov For molecules with electron-donating and electron-withdrawing groups, a change in solvent polarity can lead to intramolecular charge transfer (ICT), affecting the photophysical properties. nih.govrsc.org
In a study of oligomeric 9,10-anthrylene chains, a clear red shift in the emission spectra was observed in strongly polar solvents like ethanol and acetonitrile, while the absorption spectra showed only minor changes. acs.org This indicates a more polar excited state compared to the ground state. For a series of isocyanoaminoanthracene dyes, converting an amino group to an isocyano group significantly increased the compound's polar character, resulting in a 50–70 nm red shift in the emission maximum. mdpi.com The fluorescence quantum yield of these isocyano derivatives was also highly dependent on solvent polarity, being practically non-fluorescent in solvents more polar than dioxane. mdpi.com
Similarly, the photophysical properties of 2-amino-9,10-anthraquinone (2AAQ) are significantly influenced by solvent polarity. rsc.org In low polarity solvents, it exhibits unusually high fluorescence quantum yields, which decrease in medium to high polarity solvents. rsc.org This is attributed to a change in the molecular structure from non-planar in low polarity solvents to a polar intramolecular charge transfer (ICT) structure in more polar environments. rsc.org The table below shows the solvatochromic data for a related compound 'L' in various solvents.
| Solvent | λabs (nm) | λem (LE) (nm) | λem (ICT) (nm) |
| Dichloromethane | 395 | 419 | 540 |
| Tetrahydrofuran | 394 | 420 | 545 |
| Acetonitrile | 393 | 422 | 550 |
| Methanol | 395 | 419 | 552 |
| Data derived from a study on a new anthracene (13)aneN4 derivative. scirp.orgscirp.org |
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon light excitation. nih.gov This can lead to the quenching of fluorescence.
PET can occur both within a single molecule (intramolecular) and between separate molecules (intermolecular). In a study of 9-methylanthracene (9-MA) and aromatic amines like N,N-Dimethylaniline (DMA) and N,N-Diethylaniline (DEA), intermolecular PET was investigated in both homogeneous ethanol solutions and anionic sodium dodecyl sulfate (SDS) micellar solutions. tsijournals.comtsijournals.com The fluorescence of 9-MA was quenched by the amines through an electron transfer mechanism. tsijournals.comtsijournals.com In the micellar solution, the quenching exhibited a positive deviation from the linear Stern-Volmer relationship, indicating a high local concentration of the quencher in the micellar stern layer. tsijournals.comtsijournals.com The bimolecular quenching constants were found to be smaller in the micellar solution compared to the ethanol solution, suggesting that the electron transfer is less efficient in the micellar environment. tsijournals.comtsijournals.com
Intramolecular PET is observed in systems where the fluorophore and the quencher are part of the same molecule. In a study of regioisomeric fluorescent probes consisting of two 9-anthracenyl fluorophores and a dithiodicyanoethene unit, oxidative PET from the excited anthracene to the dithiodicyanoethene unit quenched the fluorescence. researchgate.net The efficiency of this quenching was found to be dependent on the regioisomerism, which influences the strength of an intramolecular charge transfer (ICT) that accelerates the PET process. researchgate.net
Photoinduced Energy Transfer (ET) Processes
Photoinduced energy transfer (ET) is another process that can occur in the excited state, where energy is transferred from a donor to an acceptor molecule. researchgate.net This can also lead to fluorescence quenching. A study on polymeric nanoparticles containing 9-methylanthracene-acrylate (A) and N,N-dimethylaniline-acrylate (D) derivatives demonstrated both PET and ET processes. conicet.gov.ar When the donor (D) was selectively excited, the formation of the excited state of the acceptor (A) was observed, indicating a singlet-singlet Förster type energy transfer mechanism. conicet.gov.ar Both the intramolecular PET and ET processes were found to be more efficient in nanoparticles with a higher concentration of the donor, due to the reduced average distance between the donor and acceptor. conicet.gov.ar
Dual Absorption and Emission Phenomena
Some molecules exhibit dual fluorescence, emitting from two different excited states. This can be due to emission from the first (S₁) and second (S₂) excited singlet states, or from a locally excited (LE) state and an intramolecular charge transfer (ICT) state.
A new anthracene derivative coupled to a tetraazacycloalkane, referred to as compound L, was found to exhibit dual fluorescence. scirp.orgscirp.org It showed an emission band from the anthracene moiety (LE state) at 419 nm and another emission band at 552 nm, which was attributed to a photoinduced charge transfer (ICT) state. scirp.orgscirp.org The formation of the ICT state is facilitated by the strong electron-donating character of the nitrogen atom in the amine group. scirp.orgscirp.org The intensity of the ICT band was found to increase with the polarity of the solvent, while the intensity of the LE band decreased. scirp.org
In the case of oligomeric 9,10-anthrylene chains, a short-wavelength shoulder remains in the emission spectrum in polar solvents, which corresponds to the LE emission, while the main red-shifted band is due to the CT emission. acs.org The analysis of fluorescence decays of a 9-aminoacridine (B1665356) derivative in different solvents revealed multiple components, which were ascribed to the formation and decay of an ICT state, as well as the normal emission from the acridine (B1665455) singlet excited state. nih.gov
Time-Resolved Fluorescence and Fluorescence Lifetime Measurements
Time-resolved fluorescence spectroscopy is a powerful technique to investigate the dynamics of excited states. The fluorescence lifetime (τ) is a characteristic measure of the average time a molecule spends in the excited state before returning to the ground state. For this compound and related 9-aminoanthracene derivatives, the fluorescence lifetime is highly sensitive to the molecular environment, such as solvent polarity and viscosity.
Studies on closely related compounds, like 9-(N,N-dimethylamino)anthracene (9-DMA), reveal that the fluorescence decay is often complex and requires multi-exponential fitting. This complexity indicates the presence of multiple excited-state species or de-excitation pathways. For instance, in various organic solvents, the fluorescence decays of 9-DMA are dependent on the emission wavelength, suggesting the involvement of different emissive states. iitkgp.ac.in In solvent mixtures of varying polarity and viscosity, such as ethanol-glycerol, the lifetime of the longer-lived component has been observed to increase with rising viscosity. iitkgp.ac.in This behavior is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state, where the amino group twists relative to the anthracene plane in the excited state. Increased viscosity hinders this motion, thus affecting the lifetime.
The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is also strongly influenced by the environment. For 9-aminoanthracene (9-AA), a parent compound, the fluorescence quantum yield is significantly higher than that of unsubstituted anthracene. In methanol, 9-AA exhibits a fluorescence quantum yield of 19%. acs.orgresearchgate.net For this compound, similar sensitivity to solvent properties is expected. The N-methylamino group, being a strong electron donor, facilitates intramolecular charge transfer (ICT) upon excitation, which plays a crucial role in its photophysical properties.
Table 1: Representative Photophysical Data for 9-Aminoanthracene Derivatives
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Reference |
| 9-Aminoanthracene | Methanol | 0.19 | - | acs.orgresearchgate.net |
| 9-(N,N-Dimethylamino)anthracene | Cyclohexane | 0.53 | 4.8 ns, 10.9 ns | iitkgp.ac.in |
| 9-(N,N-Dimethylamino)anthracene | Acetonitrile | 0.04 | 0.6 ns, 2.5 ns | iitkgp.ac.in |
| 9-(N,N-Dimethylamino)anthracene | Water | 0.09 | 0.9 ns, 4.2 ns | iitkgp.ac.in |
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govrsc.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect, where aggregation leads to fluorescence quenching. The primary mechanism for AIE is the restriction of intramolecular motions (RIM), such as intramolecular rotations and vibrations, in the aggregated state. rsc.org These motions often serve as non-radiative decay pathways in solution, and their suppression in aggregates blocks these pathways, forcing the excited molecule to de-excite radiatively.
While specific studies on the AIE properties of this compound are not prevalent, the principle has been demonstrated in other anthracene derivatives. For example, modifying anthracene with aldehyde groups has been shown to transform it from an ACQ-type molecule to an AIE-active one. researchgate.net The steric hindrance and intermolecular hydrogen bonding introduced by the aldehyde groups restrict intermolecular π-π stacking and intramolecular rotations, respectively, leading to enhanced emission in the aggregated state. researchgate.net
For this compound, the N-methylamino group can engage in intramolecular rotation. In dilute solutions, this rotation can provide an efficient non-radiative decay channel. Upon aggregation, the steric hindrance imposed by neighboring molecules could restrict this rotation. This restriction of intramolecular motion would block the non-radiative pathway and potentially lead to AIE. The formation of intermolecular hydrogen bonds involving the amino proton could further rigidify the structure in the aggregate state, enhancing the AIE effect. Therefore, it is plausible that this compound could exhibit AIE characteristics under appropriate conditions, such as in solvent mixtures with a high fraction of a poor solvent or in the solid state.
Excited State Prototropic Equilibria
The amino group of this compound can participate in proton transfer reactions, and its acidity or basicity can change dramatically upon electronic excitation. This leads to excited-state prototropic equilibria. The acidity of a molecule in the excited state is often quantified by its excited-state pKa value (pKa*), which can be estimated using the Förster cycle.
For the parent compound, 9-aminoanthracene, the ground-state pKa of its conjugate acid is approximately 2.7. rsc.org However, in the excited state, the amino group becomes a much stronger acid. The pKa* for the conjugate acid of 9-aminoanthracene has been estimated to be as low as -6.1. rsc.org This significant increase in acidity upon excitation means that the protonated form, [this compound-H]⁺, is much more likely to deprotonate in the excited state than in the ground state.
This change in acidity leads to different fluorescent behaviors depending on the pH of the solution. At neutral pH, excitation of this compound leads to emission from the neutral form. In highly acidic solutions, where the molecule is protonated in the ground state, excitation can be followed by excited-state proton transfer (ESPT) to the solvent, leading to emission from the neutral form, which will be red-shifted compared to the absorption of the protonated species. In some cases, dual fluorescence can be observed, with emission from both the protonated (cation) and neutral forms, depending on the rates of de-excitation and proton transfer. Studies on 9-amino-10-cyanoanthracene have shown such interesting excited-state prototropic behavior, where the intramolecular charge transfer emission is modulated by the protonation state. rsc.org
Excimer Formation and Its Spectroscopic Signatures
An excimer is an excited-state dimer that is formed between an excited molecule and a ground-state molecule of the same species. Excimers are only stable in the excited state and dissociate upon returning to the ground state. Their formation is typically observed in concentrated solutions. A key spectroscopic signature of excimer formation is the appearance of a new, broad, and structureless emission band that is red-shifted compared to the monomer fluorescence.
The ability of anthracene derivatives to form excimers is highly dependent on their structure, particularly the substitution at the 9- and 10-positions. While anthracene itself readily photodimerizes, it does not show significant excimer fluorescence. oup.com In contrast, 9-methylanthracene exhibits excimer fluorescence in concentrated solutions. oup.comresearchgate.netroyalsocietypublishing.org The methyl group at the 9-position provides steric hindrance that partially inhibits the formation of the stable photodimer, allowing the formation of the metastable excimer to be observed. researchgate.net It has been proposed that the stable dimer corresponds to an anti-parallel configuration of the two monomers, while the excimer has a parallel configuration. researchgate.net
Coordination Chemistry of N Methylanthracen 9 Amine
Design Principles for Anthracene-Amine Ligands
The design of ligands based on an anthracene-amine framework is guided by the distinct functionalities of its two primary components: the aromatic anthracene (B1667546) system and the nitrogen donor atom of the amine group. The fundamental principle involves coupling a signaling or reactive unit (the fluorophore) with a receptor (the metal-binding amine group). scirp.org
Key design principles include:
Planar Aromatic System: The large, planar surface of the anthracene group is a crucial structural motif. rsc.org It can participate in π-stacking interactions and serves as a prominent chromophore, whose photophysical properties, such as fluorescence, can be modulated by metal binding. scirp.orgbeilstein-journals.org
Amine Donor Group: Amines are classified as neutral, L-type ligands that readily form dative covalent bonds with transition metal ions by donating the lone pair of electrons on the nitrogen atom. escholarship.orgdocbrown.info This interaction is the primary anchor for forming stable metal complexes.
Spacer and Geometry: The linkage between the anthracene and the amine group dictates the spatial relationship between the chromophore and the metal center. In N-methylanthracen-9-amine, the direct attachment of the amine to the 9-position of the anthracene core creates a rigid structure where the metal ion is held in close proximity to the aromatic π-system. This proximity is essential for enabling strong electronic communication, such as photoinduced electron transfer (PET), between the metal and the ligand. scirp.org
These principles allow for the creation of complexes where the metal ion can act as a switch, turning the fluorescence of the anthracene unit "on" or "off," or altering the photochemical reactivity of the ligand. scirp.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. sciety.orgsysrevpharm.org The formation of these coordination compounds often occurs as a ligand exchange reaction, where the amine displaces more weakly bound ligands, such as water, from the metal's coordination sphere. docbrown.info
Silver(I) ions are known to form stable complexes with nitrogen-containing ligands. The synthesis of silver(I) complexes with this compound or its analogues can be achieved by reacting the ligand with a silver salt, such as silver(I) nitrate (B79036) (AgNO₃), silver(I) hexafluorophosphate (B91526) (AgPF₆), or silver(I) tetrafluoroborate (B81430) (AgBF₄), in an ethanolic solution. researchgate.net An alternative method involves the reaction of the ligand with silver(I) oxide (Ag₂O) in a solvent like dichloromethane. mdpi.com The resulting complexes can be isolated as crystalline solids. Single-crystal X-ray diffraction is a definitive technique for structural characterization, confirming the coordination geometry and the binding mode of the ligand to the silver(I) center. researchgate.netnih.gov In these complexes, the amine group of the ligand coordinates directly to the Ag⁺ ion.
This compound can coordinate with a variety of d-block transition metal ions, including copper(II), cobalt(II), nickel(II), and chromium(III). docbrown.info The synthesis generally involves mixing the ligand with a metal salt (e.g., CuCl₂, Co(NO₃)₂, NiCl₂) in a solvent like ethanol (B145695) and refluxing the mixture. sysrevpharm.orgnih.gov The reaction proceeds via ligand substitution, where the amine displaces solvent molecules or other ligands from the hexaaqua metal ion. docbrown.info
The stoichiometry and geometry of the resulting complexes depend on the metal ion, its preferred coordination number, and the reaction conditions. libretexts.org For instance, metal ions that favor octahedral coordination may form complexes with the general formula [M(this compound)ₓ(L)ᵧ]ⁿ⁺, where L represents other ligands like water or anions. The coordination number is typically six for many transition metal ions, leading to an octahedral arrangement of ligands around the central metal. docbrown.infophysicsandmathstutor.com
Spectroscopic Probing of Coordination Environments
Spectroscopic techniques are vital for characterizing the formation of metal complexes and understanding the electronic and structural changes that occur upon coordination. atmiyauni.ac.in The interaction between the metal ion and the this compound ligand can be monitored by observing shifts in characteristic spectral signals. cas.cz
Infrared (IR) and Raman Spectroscopy: Coordination of the amine's nitrogen atom to a metal center alters the vibrational frequencies of the N-H and C-N bonds. mdpi.com A shift in the N-H stretching and bending vibrations in the IR spectrum is a strong indicator of complex formation. Raman spectroscopy is particularly useful for detecting changes in the photoproduct of the anthracene moiety after a reaction. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the π-π* transitions of the anthracene core. scirp.org Upon coordination to a metal, these absorption bands can exhibit a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift), indicating a change in the electronic environment of the chromophore. beilstein-journals.org The appearance of new, low-energy absorption bands may be attributed to metal-to-ligand or ligand-to-metal charge transfer (MLCT/LMCT) transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the chemical shifts of the protons on the methyl group (–CH₃) and the amine group (–NH) are sensitive to the coordination event. The donation of the nitrogen's lone pair to the metal deshields these nearby protons, typically causing their signals to shift downfield.
The table below summarizes the expected spectroscopic changes upon complexation.
| Spectroscopic Technique | Observable Change upon Metal Coordination | Reference |
| FT-IR / Raman | Shift in N-H and C-N stretching and bending frequencies. | mdpi.com |
| UV-Visible | Shift in the wavelength of anthracene π-π* transitions; potential appearance of new charge-transfer bands. | scirp.orgbeilstein-journals.org |
| ¹H NMR | Downfield shift of proton signals adjacent to the coordinating nitrogen atom (e.g., -NH and -CH₃). | nih.gov |
Influence of Metal Coordination on Molecular Reactivity
The coordination of a metal ion to the this compound ligand can profoundly influence its chemical reactivity and photophysical properties. The metal center can act as a Lewis acid, polarizing the coordinated amine group and altering the electron density across the entire molecule. nih.gov
A significant example of this influence is seen in the solid-state photoreactivity of anthracene derivatives. While a related compound, 9-(methylaminomethyl)anthracene (B57991), is photochemically inert in its crystalline form due to an unfavorable molecular packing, its coordination to silver(I) ions changes this. researchgate.net The metal complex pre-organizes the anthracene moieties into a favorable orientation for a [4+4] cycloaddition reaction. Upon irradiation with UV light (λ = 365 nm), the coordinated ligands readily undergo this photoreaction, whereas the free ligand does not. researchgate.net
Furthermore, metal coordination can modulate the fluorescence properties of the anthracene chromophore through Photoinduced Electron Transfer (PET). In a typical "fluorophore-spacer-receptor" system, the lone pair of the amine can quench the fluorescence of the anthracene. scirp.org Upon coordination, the metal ion binds to this lone pair, which can inhibit the PET process and lead to an enhancement of fluorescence ("turn-on" sensing). Conversely, if the metal ion is redox-active, it can introduce new quenching pathways, further diminishing the fluorescence. scirp.org This ability to switch reactivity and photophysical properties through metal coordination is a key driver for the use of such ligands in the development of chemical sensors and smart materials.
Supramolecular Chemistry Involving N Methylanthracen 9 Amine Motifs
Principles of Molecular Recognition and Host-Guest Interactions
Molecular recognition is the specific binding of a "host" molecule to a complementary "guest" molecule, governed by non-covalent interactions. wikipedia.orgyoutube.com This principle is the cornerstone of host-guest chemistry, where a larger host molecule, often featuring a cavity or cleft, selectively encapsulates a smaller guest. wikipedia.orgresearchgate.net The stability and selectivity of these host-guest complexes depend on a combination of factors including size, shape, and chemical complementarity between the host and guest. core.ac.uk
The forces driving these interactions are diverse and include hydrogen bonding, ionic bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org For aromatic systems like anthracene (B1667546) derivatives, π-π interactions and charge-induced dipole attractions are particularly significant. pnas.org For example, studies on allenyl-anthracene derivatives have shown that they can recognize and bind π-electron acceptor molecules, with the interaction being primarily stabilized by dispersive forces. tandfonline.comtandfonline.com The binding affinity of these interactions can be quantified by an association constant (Kₐ), as demonstrated in the complexation of an allenyl-anthracene derivative with guests like picric acid and 2,3-dichloro-5,6-dicyano-1,4-quinone (DDQ). tandfonline.com
The N-methylanthracen-9-amine motif offers unique properties for molecular recognition. The anthracene core acts as a π-rich surface capable of interacting with electron-deficient guests, while the N-methylamino group can participate in hydrogen bonding, adding another layer of selectivity. The design of molecules that can bind to specific sites is a crucial aspect of developing new materials and technologies. uconn.edu For instance, electron-deficient boron-based compounds have been shown to recognize and discriminate between different electron-rich polyaromatic hydrocarbons, including anthracene, through electron donor-acceptor interactions. researchgate.net The stability of such host-guest complexes is influenced by factors like solvation effects. pnas.org
| Host | Guest | Association Constant (Kₐ) | Solvent | Ref |
| Allenyl-anthracene derivative | Picric acid | 15.9 M⁻¹ | CDCl₃ | tandfonline.com |
| Allenyl-anthracene derivative | DDQ | 53.0 M⁻¹ | CDCl₃ | tandfonline.com |
| Bicyclic anthracene cage | C₆₀ | 1.3 x 10⁴ L mol⁻¹ | Toluene | researchgate.net |
| Bicyclic anthracene cage | C₇₀ | 3.3 x 10⁵ L mol⁻¹ | Toluene | researchgate.net |
| [Ru₆(p-cymene)₆(tpt)₂(dhnq)₃]⁶⁺ | Pyrene | > 2.4 x 10⁴ M⁻¹ | [D₃]acetonitrile | researchgate.net |
This table presents selected association constants for host-guest complexes involving anthracene-based hosts, illustrating the principles of molecular recognition.
Strategies for Self-Assembly and Self-Organization
Self-assembly is the spontaneous process by which molecules organize themselves into well-defined, stable, non-covalently bonded structures. mdpi.com This bottom-up approach is fundamental to creating complex supramolecular architectures. In the context of this compound, the anthracene moiety provides a rigid, planar scaffold prone to π-stacking, while the methylamino group offers directional hydrogen bonding capabilities, both of which are key drivers for self-assembly.
The strategy for designing self-assembling systems often involves balancing different non-covalent forces to achieve a desired structure. mdpi.com For anthracene derivatives, π-π stacking is a primary driving force. acs.org For instance, amphiphilic anthracene derivatives have been shown to self-assemble into structures like hydrogels, a process driven by a combination of π-stacking and electrostatic interactions. nih.gov Similarly, new soluble derivatives of acenes, including anthracene, can self-assemble to form nano-fibers through van der Waals and π-π stacking interactions, which then weave into a three-dimensional network capable of gelling organic solvents. researchgate.net
The introduction of specific functional groups is a powerful strategy to control the self-assembly process. Amphiphilic anthracene-functionalized β-cyclodextrin molecules have been demonstrated to self-assemble in water, first forming primary core-shell micelles which then aggregate into larger, regular spherical particles. sjtu.edu.cn The anthracene units play a crucial role in this multi-micelle aggregation process due to strong π–π interactions. sjtu.edu.cn Likewise, 9-anthracenemethyl glycosides self-assemble in aqueous solutions to form chiral aggregates, a process driven by the π–π stacking of the anthracene core in concert with the hydrophilic carbohydrate moieties. acs.org The chirality of the resulting supramolecular structure is dependent on the nature of the sugar component. acs.org
Role of Non-Covalent Interactions in Supramolecular Architectures (e.g., Hydrogen Bonding, π-π Stacking)
Non-covalent interactions are the "glue" that holds supramolecular assemblies together. mdpi.comuni-muenster.de While individually weaker than covalent bonds, their collective action dictates the structure and stability of the resulting architecture. mdpi.com For this compound, the most significant interactions are π-π stacking and hydrogen bonding.
π-π Stacking: This interaction arises between aromatic rings and is crucial for the assembly of many organic materials. mdpi.com In anthracene derivatives, the extended π-electron system leads to significant attractive interactions, causing the molecules to stack upon one another. aip.orgacs.org These stacks can adopt various geometries, such as face-to-face or slipped-stack arrangements, to optimize the interaction and minimize steric repulsion. mdpi.com For example, 9,10-bis(methylthio)anthracene crystallizes in a face-to-face stacking arrangement, which enhances π-electron conjugation. aip.org The shortest π-contact distances in the stacks of some 9,10-substituted anthracene derivatives can be as low as 3.54 Å. mdpi.com The nature and position of substituents on the anthracene core can be used to finely tune the orientation and stacking of the aromatic groups. rsc.org
Hydrogen Bonding: Hydrogen bonds are highly directional interactions between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). irb.hr The this compound molecule contains an N-H group, which can act as a hydrogen bond donor, and the nitrogen atom itself, which can act as an acceptor. This dual functionality allows for the formation of specific and robust hydrogen-bonded networks. nih.govucl.ac.uknih.gov In the solid state, intermolecular hydrogen bonds, along with π-π stacking, can regulate the molecular packing mode, which in turn influences the material's properties. nih.gov For instance, a derivative of N-(3-methylanthracen-9-ylidene)hydroxylamine forms a three-dimensional network through weak C-H···O and C-H···N hydrogen bonds. researchgate.netresearchgate.net The interplay between hydrogen bonding and π-π stacking is critical in building complex architectures. rsc.org
| Interaction Type | Description | Relevance to this compound |
| π-π Stacking | Attractive, non-covalent interaction between the π-electron clouds of aromatic rings. mdpi.comaip.org | The large, electron-rich anthracene core strongly favors this interaction, driving the formation of stacked assemblies. aip.orgmdpi.com |
| Hydrogen Bonding | Directional interaction involving a hydrogen atom between two electronegative atoms (e.g., N, O). irb.hr | The N-H group acts as a donor and the nitrogen atom as an acceptor, enabling the formation of defined, directional networks. nih.govresearchgate.net |
| van der Waals Forces | Weak, non-specific attractive forces arising from temporary fluctuations in electron distribution. mdpi.comaip.org | Contribute to the overall stability and close-packing within the supramolecular structure. aip.org |
| Electrostatic Interactions | Interactions between charged or polar groups. tandfonline.comnih.gov | The polarity of the C-N bond and any potential protonation can lead to significant electrostatic contributions to assembly. tandfonline.comnih.gov |
This table summarizes the key non-covalent interactions involved in the supramolecular chemistry of anthracene derivatives.
Formation of One-Dimensional and Three-Dimensional Supramolecular Networks
The directional and specific nature of non-covalent interactions allows for the construction of extended supramolecular networks with controlled dimensionality. The combination of π-π stacking, hydrogen bonding, and, in some cases, metal coordination involving anthracene-based building blocks can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) frameworks. aip.orgrsc.orgru.nl
One-dimensional chains are often formed through the stacking of anthracene moieties. rsc.org For example, neighboring molecules of a dysprosium-anthracene complex stack through face-to-face π-π interactions to form a 1D supramolecular chain. rsc.org In other systems, metal-ligand coordination is the primary driver for 1D assembly. An anthracene-pyrimidine derivative was shown to form zigzag 1D chains by coordinating to copper(II) ions. capes.gov.br
These 1D chains can then serve as building blocks for higher-dimensional structures. Inter-chain hydrogen bonds or π-π interactions can link the chains into 2D sheets or intricate 3D networks. rsc.org A zinc-based coordination polymer featuring dangling anthracene ligands forms a 1D chain, which then assembles into a 3D supramolecular architecture through significant intermolecular hydrogen bonding and π–π interactions between the anthracene rings of adjacent chains. rsc.org Similarly, the crystal structures of complexes formed between an anthracene-pyrimidine ligand and copper(II) nitrate (B79036) showed a hierarchical formation of one-, two-, and three-dimensional networks through the cooperation of metal coordination, hydrogen bonding, and aromatic stacking. capes.gov.br In another example, molecules of a derivative of N-(3-methylanthracen-9-ylidene)hydroxylamine are linked into 1D chains by C-H···O interactions, which are subsequently linked by other C-H···O and C-H···N interactions to form a 3D network. researchgate.net
Application of Molecular Imprinting Techniques
Molecular imprinting is a technique used to create artificial receptors with tailored recognition sites for a specific "template" molecule within a polymer matrix. omlc.orgmdpi.com The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the template. mdpi.com These molecularly imprinted polymers (MIPs) can exhibit recognition capabilities comparable to natural antibody-antigen systems. omlc.org
Anthracene and its derivatives are well-suited for molecular imprinting due to their defined shape and potential for specific interactions. The this compound motif, with its rigid aromatic structure and hydrogen-bonding capabilities, can serve as an excellent template for creating highly selective MIPs.
Several studies have demonstrated the use of anthracene as a template for creating MIPs. For instance, polyurethane imprinted with anthracene has been studied, where host-guest interactions within the polymer create recognition sites. omlc.org In another study, molecularly imprinted nanoparticle polymers were synthesized using anthracene as the template for its selective separation from aqueous solutions. researchgate.net These MIPs showed significantly higher binding capacity for anthracene compared to non-imprinted control polymers. researchgate.net The procedure for creating such MIPs can involve various polymerization methods, including electrochemical synthesis on an electrode surface for sensor applications. mdpi.comuniv-paris13.fr The use of fluorescent monomers, such as 9-vinyl anthracene, can also be incorporated to develop fluorescent MIP-based sensors, where the binding of the analyte modulates the fluorescence signal. kobv.de
Applications in Advanced Materials and Chemical Sensing
Organic Electronics and Optoelectronic Devices
Anthracene (B1667546) and its derivatives have been extensively investigated as active materials in a variety of organic electronic and optoelectronic devices. Their applications stem from their ability to transport charge and emit light efficiently. While specific research focusing exclusively on N-methylanthracen-9-amine is limited in publicly available literature, the broader family of anthracene-based compounds serves as a strong indicator of its potential applications.
Organic thin-film transistors (OTFTs) are fundamental components of flexible and large-area electronics. The performance of an OTFT is largely dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Anthracene derivatives have been explored for this purpose due to their high air stability and strong intermolecular interactions, which facilitate charge transport. sci-hub.se
Research has demonstrated that modifying the anthracene core at various positions can tune the material's properties to achieve either p-type (hole-transporting) or n-type (electron-transporting) behavior. For instance, the functionalization of the 2,6-positions of anthracene with fluorinated phenyl groups has been shown to induce a transition from p-type to n-type conductivity. mdpi.com This tunability is crucial for the development of complementary circuits.
The thermal stability of the semiconductor is another critical factor for practical applications. A novel anthracene derivative, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt), has been synthesized and shown to possess excellent thermal stability up to 220 °C while exhibiting a high hole mobility of 3.0 cm²/V·s in thin-film transistors. pkusz.edu.cn Similarly, cyclohexyl-substituted anthracene derivatives have demonstrated enhanced thermal stability compared to their linear alkyl chain counterparts. frontiersin.org The amine group in this compound could potentially influence the molecular packing and energy levels, thereby affecting the charge transport properties and stability of OTFT devices.
Table 1: Performance of Selected Anthracene Derivatives in OTFTs
| Anthracene Derivative | Mobility (cm²/V·s) | On/Off Ratio | Device Configuration | Reference |
| DH-2A (dihexyl-bianthracene) | 0.13 | 10⁴ – 10⁵ | Bottom-Gate | aip.org |
| 3A (trianthracene) | 0.072 | 10⁴ – 10⁵ | Bottom-Gate | aip.org |
| BDBFAnt | 3.0 | - | Top-Contact | pkusz.edu.cn |
| DcHPA | ~0.5 (at 150°C) | - | Top-Contact | frontiersin.org |
This table presents data for illustrative anthracene derivatives to highlight the potential performance of this class of compounds in OTFTs.
In the realm of Organic Light Emitting Diodes (OLEDs), anthracene derivatives are renowned for their use as blue-emitting materials, which are essential for full-color displays and white lighting. mdpi.comrsc.org Anthracene itself emits blue fluorescence, making it an excellent core for host and emitter molecules in the emissive layer of an OLED. mdpi.com
The strategy often involves creating bipolar molecules, which can transport both holes and electrons, to ensure a balanced charge injection and recombination within the emissive layer. For instance, novel bipolar anthracene-based compounds, where carbazole (B46965) (a hole-transporting moiety) and benzonitrile (B105546) (an electron-withdrawing moiety) are attached to the anthracene core, have been synthesized. rsc.org These materials have demonstrated deep-blue emission with high external quantum efficiencies (EQE) of up to 7.95% in non-doped devices. rsc.org The amine group, being an electron-donating group, in this compound could be part of a donor-acceptor molecular design to tune the emission color and efficiency.
Furthermore, anthracene-based host materials are crucial for efficient phosphorescent and fluorescent OLEDs. A material named 2-NaAn-1-PNa, an anthracene derivative, has been used as a host for a blue dopant, achieving a high EQE of 8.3% and a current efficiency of 9.3 cd/A. mdpi.com The amine functionality in related compounds can also influence the charge balance and stability of the device.
The application of anthracene derivatives extends to organic photovoltaic cells (OPVs), where they can function as electron donor or acceptor materials. jmaterenvironsci.comacademicjournals.org The primary goal in OPV material design is to have a low bandgap for broad absorption of the solar spectrum and appropriate energy levels (HOMO and LUMO) for efficient charge separation at the donor-acceptor interface. jmaterenvironsci.com
Theoretical studies on various anthracene compounds with different electron-donating and -withdrawing side groups have been conducted to explore their electronic properties for solar cell applications. jmaterenvironsci.comacademicjournals.org These studies suggest that by tuning the molecular structure, the HOMO/LUMO energy levels can be optimized for efficient electron injection into the conduction band of common acceptor materials like PCBM. jmaterenvironsci.com The amine group in this compound, being a well-known electron donor, could make it a suitable component in a donor material for OPVs. Anthracene-based compounds have also been investigated as hole-transporting materials in the more recent perovskite solar cells, showcasing their versatility. nih.gov
Chemical Sensing Technologies
The inherent fluorescence of the anthracene core makes its derivatives excellent candidates for the development of fluorescent chemical sensors. The principle of these sensors often relies on the modulation of the fluorescence intensity or wavelength upon interaction with a specific analyte.
While direct application of this compound for amine-specific gas sensing is not widely documented, the structural motifs are relevant. For example, a highly sensitive hydrogen gas sensor has been developed using an N,N-dimethylamine substituted tetraalkynylated anthracene derivative. researchgate.net This demonstrates that an anthracene platform functionalized with an amine group can be effective in gas sensing, albeit for a different target gas. The mechanism often involves the interaction of the analyte gas with the sensing material, leading to a change in the material's resistance or other electrical properties. researchgate.net The development of sensors for volatile amines is important for environmental monitoring and food safety.
The development of fluorescent pH sensors based on anthracene derivatives has been an active area of research. These sensors can provide a visual or instrumentally detectable response to changes in pH. A study on 9,10-distyrylanthracene (B86952) (DSA) derivatives demonstrated that by incorporating different functional groups, the pH at which the molecule aggregates and starts to fluoresce can be precisely tuned. acs.orgnih.gov
Notably, an amine-containing DSA derivative, 9,10-bis{4-[2-(diethylamino)ethoxy]styryl}anthracene, was found to aggregate and fluoresce under slightly basic conditions, with a pKa of 6.90. acs.orgnih.gov This makes it potentially suitable for sensing pH changes in biological environments. The amine group acts as the pH-responsive unit; at low pH, the amine is protonated, which alters the electronic properties and solubility of the molecule, thereby quenching or changing its fluorescence. As the pH increases, the amine is deprotonated, leading to a "turn-on" or change in the fluorescent signal. This principle suggests that this compound, with its secondary amine group, could be a promising candidate for the development of novel pH sensors.
Table 2: Properties of an Amine-Containing Anthracene-Based pH Sensor
| Compound | Responsive pH Range | pKa | Sensing Mechanism | Reference |
| 9,10-bis{4-[2-(diethylamino)ethoxy]styryl}anthracene | Slightly basic | 6.90 | Aggregation-Induced Emission (AIE) | acs.orgnih.gov |
This table highlights the properties of a related amine-containing anthracene derivative as a model for potential pH sensing applications.
Fabrication of Metal Ion Detection Platforms
While direct studies employing this compound for metal ion detection are not prominent in the literature, the anthracene scaffold is a key component in fluorescent chemosensors. Derivatives of anthracene are frequently utilized for their ability to signal the presence of metal ions through changes in their fluorescence emission. This is typically achieved by attaching a metal-chelating group to the anthracene core. Upon binding with a metal ion, the electronic properties of the fluorophore are altered, leading to a detectable change in its fluorescence, such as quenching or enhancement. nih.govresearchgate.net
A notable example is the use of N-methyl-9-anthrylhydroxamic acid, a fluorescent analogue of N-methylbenzohydroxamic acid, for the fluorimetric sensing of metal ions. nih.gov This compound forms complexes with various divalent and trivalent metal ions, resulting in the quenching of its fluorescence. nih.gov The stability of these complexes allows for the detection of these ions in aqueous solutions. nih.gov Another example involves 9,10-bis[[(2-(dimethylamino)ethyl)methylamino]methyl]anthracene, which exhibits chelation-enhanced fluorescence in the presence of certain metal ions. acs.org The amine groups in this molecule act as the binding sites for metal ions, and this interaction enhances the fluorescence of the anthracene core, providing a "turn-on" sensing mechanism. acs.org
The underlying principle for these sensors is often photoinduced electron transfer (PET). In the unbound state, the lone pair of electrons on the nitrogen or oxygen atom of the chelating group can quench the fluorescence of the anthracene unit. Upon coordination with a metal ion, this electron transfer is suppressed, leading to an increase in fluorescence intensity. uzh.ch The selectivity of these sensors can be tuned by modifying the structure of the chelating group to favor binding with specific metal ions. nanochemres.org
Table 1: Anthracene Derivatives in Metal Ion Detection
| Compound | Detected Metal Ions | Sensing Mechanism | Reference |
|---|---|---|---|
| N-methyl-9-anthrylhydroxamic acid | Di- and trivalent metal ions (e.g., Fe(III), Al(III)) | Fluorescence quenching | nih.gov |
| 9,10-bis[[(2-(dimethylamino)ethyl)methylamino]methyl]anthracene | Not specified | Chelation-enhanced fluorescence | acs.org |
| Thiourea-naphthalimide conjugates (related principle) | Zn2+, Cd2+, Hg2+ | Photoinduced electron transfer (PET) suppression | uzh.ch |
Reversible Polymer Systems and Stimulus-Responsive Materials
The anthracene group is a well-established motif in the creation of reversible and stimulus-responsive polymers. This functionality stems from the [4+4] cycloaddition reaction of the anthracene rings upon irradiation with UVA light, forming a dimer. This dimerization process can be reversed by exposure to UVC light or by heating, restoring the original anthracene moieties. researchgate.net This reversible covalent bond formation allows for the development of materials with tunable properties, such as self-healing polymers and materials with switchable surface characteristics. researchgate.netresearchgate.net
The substituent at the 9-position of the anthracene ring, such as the methylamino group in this compound, can significantly influence the efficiency of the dimerization and the stability of the resulting dimer. Research on a series of 9-substituted anthracenes has shown that the nature of the substituent affects the dissociation temperature of the dimer. researchgate.net This allows for the design of polymer systems with tailor-made responsiveness to thermal stimuli. researchgate.net
By incorporating anthracene derivatives into polymer chains, it is possible to create cross-linked networks that can be reversibly formed and broken. researchgate.net This has been demonstrated in systems where anthracene-functionalized polymers undergo reversible crosslinking, leading to changes in the material's solubility and mechanical properties. researchgate.net Furthermore, the immobilization of anthracene derivatives on surfaces can create stimulus-responsive interfaces where properties like wettability can be controlled by light or heat. researchgate.net
Another example of stimulus-responsive materials involves coordination polymers. A coordination polymer based on a zinc and a 4,4'-(anthracene-9,10-diyl)dibenzoic acid ligand has been shown to exhibit reversible thermochromic luminescence. rsc.org The fluorescence color of this material changes in response to thermal stimuli due to slight alterations in the distance between adjacent anthracene rings. rsc.org This demonstrates that the packing of anthracene units in the solid state is crucial for their responsive properties.
Table 2: Stimulus-Responsive Systems Based on Anthracene Derivatives
| System | Stimulus | Response | Application | Reference |
|---|---|---|---|---|
| 9-substituted anthracene polymers | UVA light / Heat | Reversible crosslinking / Dimerization | Self-healing materials, Reversible networks | researchgate.net |
| Anthracene-functionalized surfaces | Light / Heat | Change in surface properties (e.g., wettability) | Controllable surfaces | researchgate.net |
| Zinc-anthracene coordination polymer | Heat | Change in fluorescence color | Thermochromic luminescent materials | rsc.org |
Advanced Dyes, Pigments, and Phosphors
Anthracene and its derivatives are known for their strong blue fluorescence, making them suitable for applications as dyes and phosphors. mdpi.com The photophysical properties, such as absorption and emission wavelengths and quantum yield, are influenced by the substituents on the anthracene core. rsc.org The methylamino group in this compound is an electron-donating group, which is expected to cause a red-shift in the absorption and emission spectra compared to unsubstituted anthracene.
The fluorescence of anthracene derivatives can be sensitive to the environment, such as solvent polarity and temperature. rsc.org This sensitivity can be exploited in applications like fluorescent probes and sensors. The study of 9-methylanthracene (B110197) has shown that its fluorescence properties are a subject of interest for understanding fundamental photophysical processes. rsc.org
Analytical Reagents and Chemical Indicators
The reactivity and spectroscopic properties of anthracene derivatives make them useful as analytical reagents and chemical indicators. sigmaaldrich.comcdhfinechemical.com A key application for a compound closely related to this compound is in the detection of isocyanates. 9-(Methylaminomethyl)anthracene (B57991) is utilized as a derivatizing reagent for the sensitive determination of isocyanates in the air. chemicalbook.com The reagent reacts with isocyanates to form stable, highly fluorescent derivatives that can be easily detected and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. chemicalbook.comdiva-portal.org
The use of anthracene derivatives as fluorescent indicators for metal ions, as discussed in section 9.2.3, is another significant analytical application. nih.gov These compounds act as chemical indicators by providing a visual or measurable signal (fluorescence change) in the presence of a specific analyte. sigmaaldrich.com The high sensitivity of fluorescence-based methods allows for the detection of very low concentrations of metal ions. nih.gov
Table 3: Analytical Applications of Anthracene Derivatives
| Reagent | Analyte | Method | Application | Reference |
|---|---|---|---|---|
| 9-(Methylaminomethyl)anthracene | Isocyanates | HPLC with fluorescence detection | Air quality monitoring | chemicalbook.comdiva-portal.org |
| N-methyl-9-anthrylhydroxamic acid | Metal ions (e.g., Fe(III), Al(III)) | Fluorimetric sensing | Aqueous metal ion detection | nih.gov |
Materials for Energy Storage and Conversion (e.g., Rechargeable Batteries)
The field of energy storage and conversion is actively exploring a wide range of materials for applications such as rechargeable batteries. researchgate.netresearchgate.net Common research areas include lithium-ion batteries and emerging technologies like sodium-ion and flow batteries. researchgate.netgftinc.com The development of new electrode and electrolyte materials is crucial for improving the performance, safety, and cost-effectiveness of these devices. researchgate.net
While anthracene-containing polymers have been investigated for applications in organic electronics due to their charge transfer properties, researchgate.net there is currently a lack of specific research in the reviewed literature detailing the application of this compound in materials for energy storage and conversion, such as in the electrodes or electrolytes of rechargeable batteries. The research in this area is vast and focuses on materials that can efficiently intercalate ions or facilitate redox reactions, and at present, this compound does not appear to be a primary candidate in reported studies.
Q & A
Basic: What are the established synthetic routes for N-methylanthracen-9-amine, and how do reaction conditions influence product yield?
This compound is typically synthesized via nucleophilic substitution or reductive amination. For example, anthracene derivatives can undergo alkylation with methylamine under controlled temperatures (80–120°C) in anhydrous solvents like DMF or THF. Catalysts such as Pd/C or Raney nickel may enhance yields in reductive amination . Reaction pH and solvent polarity significantly affect regioselectivity; polar aprotic solvents favor mono-substitution, while excess methylating agents risk over-alkylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm methyl group attachment at the 9-position and anthracene ring proton environments. Aromatic protons typically appear at δ 7.5–8.5 ppm, while the N-methyl group resonates near δ 2.8–3.2 ppm .
- GC-MS or LC-MS : For molecular ion ([M+H]⁺) verification and purity assessment. Electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation .
- FT-IR : To identify N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
Advanced: How can reaction conditions be optimized to minimize byproducts like N,N-dimethylated derivatives?
Byproducts arise from excess methylating agents (e.g., methyl iodide) or prolonged reaction times. Optimization strategies include:
- Stoichiometric control : Limit methylating agent to 1.1–1.3 equivalents.
- Temperature modulation : Lower temperatures (e.g., 0–25°C) reduce secondary reactions.
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .
Monitor reaction progress via TLC or in-situ NMR to terminate at the mono-methylation stage .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Discrepancies may arise from solvent effects, tautomerism, or impurities. Methodological steps:
Re-run spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
Spike with authentic standards (if available) to confirm peak assignments.
Cross-validate with alternative techniques (e.g., X-ray crystallography or 2D NMR) .
Computational modeling : Compare experimental shifts with DFT-predicted values (software: Gaussian, ORCA) .
Advanced: What analytical methods ensure detection of trace impurities (e.g., nitrosamines) in this compound?
Follow EMA guidelines for nitrosamine analysis:
- LC-MS/MS : Use multiple reaction monitoring (MRM) with a sensitivity limit of 0.03 ppm.
- GC-NPD : For volatile nitrosamines, optimize column (e.g., DB-5MS) and detector temperatures .
- Sample preparation : Solid-phase extraction (SPE) or derivatization (e.g., with HFBA) enhances detectability . Validate methods per ICH Q2(R1) .
Basic: What are the stability and reactivity profiles of this compound under ambient conditions?
The compound is light-sensitive and prone to oxidation. Store under inert gas (Ar/N₂) at –20°C in amber vials. In solution, avoid prolonged exposure to oxygen or protic solvents (e.g., MeOH), which accelerate decomposition. Reactivity studies show susceptibility to electrophilic substitution at the 10-position under acidic conditions .
Advanced: How can this compound be functionalized for applications in optoelectronic materials?
Modification strategies:
- Electrophilic aromatic substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) to tune HOMO-LUMO gaps.
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable π-extension for organic semiconductors .
- Graphene functionalization : Covalent attachment via diazonium salt reactions enhances charge transport in composites .
Advanced: What computational approaches predict the photophysical properties of this compound derivatives?
Use density functional theory (DFT) with functionals like B3LYP/6-31G(d) to model:
- Absorption/emission spectra : Time-dependent DFT (TD-DFT) correlates with experimental UV-Vis/fluorescence data.
- Charge transfer efficiency : Marcus theory parameters (reorganization energy, electronic coupling) computed via QSPR models .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can environmental impacts of this compound be assessed during disposal?
Perform ecotoxicity assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
